

Spectroscopic Data for Cryptomoscatone D2: A Technical Guide

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Compound of Interest

Compound Name: *Cryptomoscatone D2*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cryptomoscatone D2**, a naturally occurring styryl-lactone. The structural elucidation and stereochemical assignment of this compound have been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for these analyses, and presents a generalized workflow for the spectroscopic characterization of such natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Cryptomoscatone D2**. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Cryptomoscatone D2** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Cryptomoscatone D2**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not publicly available in the reviewed sources			

Table 2: ^{13}C NMR Spectroscopic Data for **Cryptomoscatone D2**

Position	Chemical Shift (δ , ppm)
Data not publicly available in the reviewed sources	

Note: The specific chemical shifts and coupling constants for **Cryptomoscatone D2** are contained within the primary research articles reporting its total synthesis and structural elucidation. Access to the full text of these publications is required to populate these tables.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Cryptomoscatone D2** are listed below.

Table 3: IR Spectroscopic Data for **Cryptomoscatone D2**

Wavenumber (cm^{-1})	Assignment
Data not publicly available in the reviewed sources	

Note: While the use of IR spectroscopy in the characterization of **Cryptomoscatone D2** and its precursors is mentioned in the literature, the specific peak values for the final compound are not detailed in the publicly accessible abstracts.

Mass Spectrometry (MS) Data

MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

Table 4: Mass Spectrometry Data for **Cryptomoscatone D2**

Ion	m/z
Data not publicly available in the reviewed sources	

Note: The exact mass and fragmentation pattern for **Cryptomoscatone D2** would be available in the full-text publications detailing its structural analysis.

Experimental Protocols

The spectroscopic data presented above are typically acquired using standardized experimental procedures. The following are detailed methodologies representative of those used for the analysis of natural products like **Cryptomoscatone D2**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III 500 MHz or similar instrument.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard ($\delta = 0.00$ ppm).
- **¹H NMR Spectroscopy:** Proton NMR spectra are acquired to determine the chemical environment and connectivity of hydrogen atoms. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is essential for complete structural assignment.

Infrared (IR) Spectroscopy

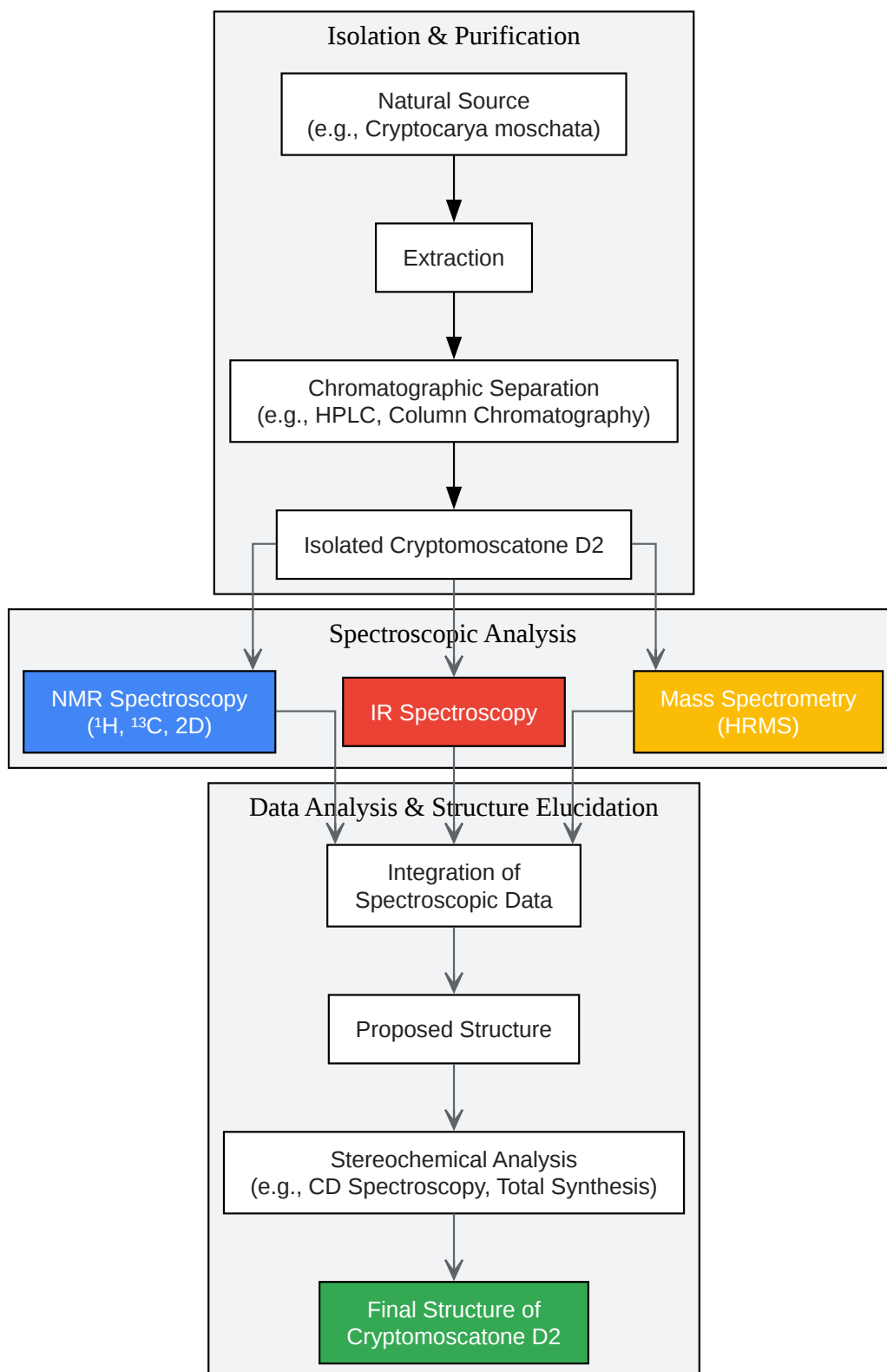
- Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.
- Data Acquisition: The mass spectrometer is calibrated, and the data is acquired in either positive or negative ion mode. The accurate mass measurement allows for the determination of the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **Cryptomoscatone D2**.



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Caption: Workflow for the isolation and structural elucidation of **Cryptomoscatone D2**.

This comprehensive approach, integrating various spectroscopic techniques, is fundamental in the field of natural product chemistry, enabling the precise identification and characterization of novel compounds with potential applications in drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic Data for Cryptomoscatone D2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15586914#spectroscopic-data-for-cryptomoscatone-d2-nmr-ir-ms\]](https://www.benchchem.com/product/b15586914#spectroscopic-data-for-cryptomoscatone-d2-nmr-ir-ms)

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